molecular formula C17H15ClN4O B6512510 N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951597-81-2

N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6512510
CAS RN: 951597-81-2
M. Wt: 326.8 g/mol
InChI Key: YPTPHKXLMJKEAN-UHFFFAOYSA-N
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Description

The compound “N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups including a triazole ring, a carboxamide group, and aromatic rings . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their diverse pharmacological effects .


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids (-COOH) by replacing the -OH group with an -NH2 group .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the C-5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .

Mechanism of Action

N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has been found to inhibit the activity of these enzymes by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This compound has also been studied for its potential to modulate the activity of certain proteins and receptors, such as the serotonin 5-HT2A receptor. This compound has been found to modulate the activity of these proteins and receptors by binding to the receptor and blocking its activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition of enzyme activity has been found to have anti-inflammatory effects, as well as potential anti-cancer effects. This compound has also been found to modulate the activity of certain proteins and receptors, such as the serotonin 5-HT2A receptor. This modulation of protein and receptor activity has been found to have antidepressant effects, as well as potential anti-anxiety effects.

Advantages and Limitations for Lab Experiments

N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential advantages and limitations for laboratory experiments. The main advantage of this compound is its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as its ability to modulate the activity of certain proteins and receptors, such as the serotonin 5-HT2A receptor. This makes this compound a useful tool for studying the effects of these enzymes and proteins on biochemical and physiological processes. However, this compound has some limitations as well. This compound is a synthetic compound, and its synthesis requires the use of hazardous chemicals and extreme temperatures. Additionally, this compound is a relatively new compound, and its effects are not yet fully understood.

Future Directions

Given the potential advantages and limitations of N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide for laboratory experiments, there are several future directions that could be explored. First, further research could be conducted to better understand the effects of this compound on enzymes and proteins, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted to develop safer and more efficient methods for synthesizing this compound. Finally, further research could be conducted to explore the potential applications of this compound in other areas of scientific research.

Synthesis Methods

N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is synthesized through a condensation reaction between 1-methyl-1H-1,2,3-triazole-4-carboxamide and 2-chloro-p-toluidine. This reaction is performed under acidic conditions, such as with hydrochloric acid or sulfuric acid. The reaction is performed at a temperature of around 100°C, and the resulting compound is purified by crystallization.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in scientific research. This compound has been studied for its potential use in biochemical and physiological research, as well as its potential advantages and limitations for laboratory experiments. This compound has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been studied for its potential to modulate the activity of certain proteins and receptors, such as the serotonin 5-HT2A receptor.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-6-8-14(9-7-12)22-11-16(20-21-22)17(23)19-10-13-4-2-3-5-15(13)18/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTPHKXLMJKEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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